Methyl acetoxyangolensate
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Overview
Description
Methyl acetoxyangolensate is a limonoid compound, which is a type of highly oxygenated triterpenoid. This compound can be isolated from the leaves and twigs of the Khaya senegalensis tree, a member of the Meliaceae family . Limonoids are known for their diverse range of biological activities, making them of significant interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl acetoxyangolensate is typically prepared from the leaf extract of Khaya senegalensis. The specific preparation method may vary depending on the research direction and needs, requiring in-depth laboratory research .
Chemical Reactions Analysis
Types of Reactions: Methyl acetoxyangolensate undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcomes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated forms of the compound.
Scientific Research Applications
Methyl acetoxyangolensate has a wide range of scientific research applications, including:
Industry: The compound’s unique properties make it valuable in the development of new materials and industrial applications.
Mechanism of Action
The mechanism of action of methyl acetoxyangolensate involves its interaction with various molecular targets and pathways. Limonoids, including this compound, are known to modulate cellular antioxidant defense systems and influence major biological processes . These interactions contribute to the compound’s diverse biological activities, such as anticancer and hepatoprotective effects.
Comparison with Similar Compounds
- Methyl 6-hydroxyangolensate
- Deacetoxy-7R-hydroxygedunin
- 7-deacetoxy-7-oxogedunin
Comparison: Methyl acetoxyangolensate is unique due to its specific structural features and biological activities. While similar compounds like methyl 6-hydroxyangolensate and deacetoxy-7R-hydroxygedunin also exhibit biological activities, this compound’s distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C29H36O9 |
---|---|
Molecular Weight |
528.6 g/mol |
IUPAC Name |
methyl 2-acetyloxy-2-[13-(furan-3-yl)-6,6,8,12-tetramethyl-17-methylidene-5,15-dioxo-2,14-dioxatetracyclo[7.7.1.01,12.03,8]heptadecan-7-yl]acetate |
InChI |
InChI=1S/C29H36O9/c1-15-18-8-10-27(5)24(17-9-11-35-14-17)37-21(32)13-29(15,27)38-20-12-19(31)26(3,4)23(28(18,20)6)22(25(33)34-7)36-16(2)30/h9,11,14,18,20,22-24H,1,8,10,12-13H2,2-7H3 |
InChI Key |
QSQFOIMEVMOMIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C1C(C(=O)CC2C1(C3CCC4(C(OC(=O)CC4(C3=C)O2)C5=COC=C5)C)C)(C)C)C(=O)OC |
Origin of Product |
United States |
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